8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
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Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-6-13(16-21-9)14(20)19-10-2-3-11(19)8-12(7-10)18-5-4-15-17-18/h4-6,10-12H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVHWSSBUBQZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that integrates multiple functional groups, including oxazole and triazole rings, within a bicyclic structure. This unique configuration suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 246.27 g/mol. Its structural features include:
- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Triazole Ring : A five-membered ring with three nitrogen atoms, known for its biological activity.
- Bicyclic Octane Structure : Provides rigidity and spatial orientation that can influence biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds containing five-membered heterocycles like oxazole and triazole are critical in the design of antibacterial agents. The physicochemical properties imparted by these heterocycles can significantly influence the spectrum of activity and potency of the drugs .
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects is multifaceted:
- Interaction with Enzymes : The oxazole and triazole rings can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The bicyclic structure may enhance binding affinity to specific receptors, such as mu-opioid receptors, leading to modulation of pain pathways without central side effects .
- Anticancer Mechanism : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Study on Antibacterial Efficacy
A study conducted on a series of oxazole and triazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the triazole moiety in enhancing antibacterial activity through better membrane penetration.
Anticancer Screening
In another investigation, a library screening identified this compound as a potential anticancer agent against various tumor cell lines. The results indicated that it could inhibit cell growth effectively at micromolar concentrations, suggesting further development as a therapeutic candidate.
Scientific Research Applications
Monoamine Reuptake Inhibition
The primary application of this compound lies in its potential as a monoamine reuptake inhibitor . Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial in the treatment of mood disorders like depression and anxiety, where neurotransmitter levels are often dysregulated.
Case Study: Treatment of Depression
A study highlighted in patent literature discusses the effectiveness of 8-azabicyclo[3.2.1]octane derivatives in treating depression by modulating monoamine neurotransmission. The compound's ability to inhibit reuptake can lead to increased availability of these neurotransmitters in the synaptic cleft, thereby improving mood and reducing symptoms associated with depressive disorders .
Other Therapeutic Uses
Beyond depression, these compounds have shown promise in treating various conditions:
- Attention Deficit Hyperactivity Disorder (ADHD) : Similar mechanisms apply as with depression; enhancing monoamine signaling can improve attention and reduce hyperactive behaviors.
- Anxiety Disorders : By stabilizing neurotransmitter levels, these compounds may alleviate anxiety symptoms.
- Pain Management : Some studies suggest that monoamine reuptake inhibitors can also modulate pain pathways, providing analgesic effects without the side effects commonly associated with opioids .
Synthesis Techniques
Research has focused on enantioselective synthesis methods to produce this compound efficiently while ensuring high yields and purity. Techniques such as asymmetric synthesis from achiral precursors have been explored extensively, allowing for the generation of stereochemically pure compounds that are crucial for biological activity .
Current Research Trends
Recent studies have emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Understanding how it interacts with various receptors can lead to optimized formulations for specific therapeutic applications.
Potential for Novel Drug Development
Given the promising results from initial studies, there is significant potential for developing new medications based on this compound framework. The ability to modify substituents on the azabicyclo structure allows for a tailored approach in drug design aimed at enhancing efficacy while minimizing side effects.
Q & A
Basic: What are the key considerations for synthesizing 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane?
Answer:
Synthesis involves multi-step routes starting with the azabicyclo[3.2.1]octane core. Critical steps include:
- Functionalization of the bicyclic scaffold : Introduce the triazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Oxazole-carbonyl coupling : Use Suzuki-Miyaura cross-coupling or nucleophilic acyl substitution to attach the 5-methyloxazole group. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve yield .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is essential due to polar by-products .
Basic: How is the compound structurally characterized to confirm regiochemistry and purity?
Answer:
- NMR : - and -NMR identify regiochemistry of the triazole and oxazole rings (e.g., 8.1–8.3 ppm for triazole protons) .
- X-ray crystallography : Resolves stereochemistry of the bicyclic core and substituent orientations .
- HRMS : Validates molecular formula (e.g., expected [M+H] for CHNO) .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during triazole formation to control stereochemistry .
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak® IA) for enantiomer separation. Mobile phases: hexane/isopropanol (90:10) .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) post-purification .
Advanced: What methodological approaches are used to design biological activity assays for this compound?
Answer:
- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence polarization assays. IC values are determined via dose-response curves .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
- Cell-based models : Use 3D tumor spheroids to assess cytotoxicity (e.g., ATP-lite assays) .
Advanced: How can contradictory bioactivity data across structural analogs be resolved?
Answer:
- SAR analysis : Systematically vary substituents (e.g., methyl vs. cyclopropyl on oxazole) and correlate with activity trends .
- Molecular docking : Use Schrödinger Suite to simulate binding poses with target proteins (e.g., triazole interactions with ATP-binding pockets) .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .
Advanced: What strategies are employed to assess metabolic stability and PK/PD properties?
Answer:
- Liver microsomes : Incubate with human/rat microsomes; quantify parent compound via LC-MS/MS to calculate half-life (t) .
- In vivo PK : Administer IV/PO in rodent models. Plasma samples analyzed for AUC, C, and clearance .
- Tissue distribution : Radiolabel the compound (e.g., ) and track accumulation in organs .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Answer:
- QSAR models : Train on logP, PSA, and H-bond donors to predict absorption (e.g., Rule of Five compliance) .
- MD simulations : Simulate blood-brain barrier penetration (e.g., Desmond software) .
- CYP450 inhibition profiling : Use ADMET Predictor™ to identify metabolic hotspots (e.g., triazole oxidation sites) .
Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Answer:
- Scaffold diversification : Synthesize analogs with pyrazole or imidazole substitutions instead of triazole .
- Bioisosteric replacement : Replace the oxazole with thiazole and compare IC values .
- Fragment-based screening : Screen truncated analogs (e.g., azabicyclo core alone) to identify minimal pharmacophores .
Advanced: What formulation strategies improve bioavailability for in vivo studies?
Answer:
- Solid dispersions : Use hydroxypropyl methylcellulose (HPMC) to enhance solubility .
- Nanoemulsions : Prepare with Labrafil® and Tween-80 for IV delivery; monitor particle size via DLS .
- Prodrug approaches : Synthesize phosphate esters of the oxazole group to improve oral absorption .
Advanced: How is the synthetic route scaled while maintaining yield and purity?
Answer:
- Flow chemistry : Implement continuous flow reactors for CuAAC steps to reduce reaction time and by-products .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via JMP® software .
- PAT tools : Use in-line FTIR to monitor reaction progress and ensure >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
